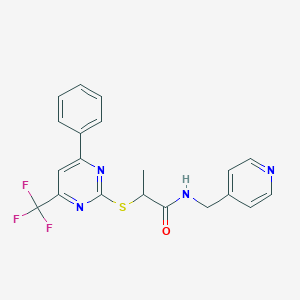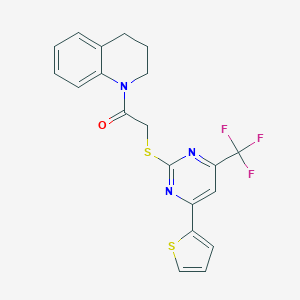
N-(benzenesulfonyl)-2,2,2-trichloro-N'-(4-fluorophenyl)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzenesulfonyl)-2,2,2-trichloro-N'-(4-fluorophenyl)ethanimidamide, commonly known as BFTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFTC is a sulfonylurea-based compound that has been synthesized through various methods, and is known to have a mechanism of action that involves the inhibition of the ATP-sensitive potassium channels. In
科学研究应用
BFTC has been studied for its potential applications in various fields, including neuroscience, endocrinology, and cardiology. In neuroscience, BFTC has been shown to inhibit the ATP-sensitive potassium channels in the hypothalamus, leading to an increase in the release of neuropeptides such as oxytocin and vasopressin. In endocrinology, BFTC has been shown to stimulate insulin secretion from pancreatic beta cells. In cardiology, BFTC has been shown to have antiarrhythmic effects by prolonging the action potential duration and refractory period of cardiac myocytes.
作用机制
BFTC is known to have a mechanism of action that involves the inhibition of the ATP-sensitive potassium channels. These channels are present in various tissues, including the hypothalamus, pancreatic beta cells, and cardiac myocytes. By inhibiting these channels, BFTC leads to an increase in the release of neuropeptides, stimulation of insulin secretion, and antiarrhythmic effects.
Biochemical and Physiological Effects
BFTC has been shown to have various biochemical and physiological effects, including an increase in the release of neuropeptides such as oxytocin and vasopressin, stimulation of insulin secretion, and antiarrhythmic effects. BFTC has also been shown to have a low toxicity profile, indicating its potential as a therapeutic agent.
实验室实验的优点和局限性
BFTC has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential applications in various fields. However, BFTC also has some limitations, including its high cost and limited availability.
未来方向
There are several future directions for research on BFTC, including its potential applications in the treatment of various diseases such as diabetes, cardiovascular diseases, and neurological disorders. Further studies are needed to determine the optimal dosage and administration of BFTC for therapeutic purposes. Additionally, the development of novel synthesis methods for BFTC may lead to increased availability and lower costs. Finally, the investigation of the long-term effects of BFTC on various tissues and organs is necessary to ensure its safety and efficacy as a therapeutic agent.
Conclusion
In conclusion, BFTC is a sulfonylurea-based compound that has gained attention in the scientific community due to its potential applications in various fields. BFTC has been synthesized through various methods, and is known to have a mechanism of action that involves the inhibition of the ATP-sensitive potassium channels. BFTC has been shown to have various biochemical and physiological effects, including an increase in the release of neuropeptides, stimulation of insulin secretion, and antiarrhythmic effects. BFTC has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential applications in various fields. However, BFTC also has some limitations, including its high cost and limited availability. There are several future directions for research on BFTC, including its potential applications in the treatment of various diseases, the development of novel synthesis methods, and the investigation of its long-term effects.
合成方法
BFTC has been synthesized using various methods, including the reaction of 4-fluoroaniline with trichloroacetonitrile, followed by the reaction of the resulting product with benzenesulfonyl chloride. Another method involves the reaction of 4-fluoroaniline with trichloroacetic acid, followed by the reaction of the resulting product with benzenesulfonyl chloride. Both methods have been reported to yield BFTC with high purity and yield.
属性
分子式 |
C14H10Cl3FN2O2S |
|---|---|
分子量 |
395.7 g/mol |
IUPAC 名称 |
N//'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H10Cl3FN2O2S/c15-14(16,17)13(19-11-8-6-10(18)7-9-11)20-23(21,22)12-4-2-1-3-5-12/h1-9H,(H,19,20) |
InChI 键 |
MIEXXFLHCCMOBH-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C(Cl)(Cl)Cl)\NC2=CC=C(C=C2)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)F |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)

![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)